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Abstract
Palatinose™, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a

structural isomer of sucrose.[1] It is composed of glucose and fructose moieties linked by an

α-1,6-glycosidic bond, in contrast to the α-1,2 linkage in sucrose.[2] This structural difference

imparts unique chemical and physiological properties to Palatinose™, including a low glycemic

index, non-cariogenicity, and enhanced stability. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and key

experimental methodologies for the analysis of Palatinose™. It is intended to serve as a

resource for researchers, scientists, and drug development professionals exploring its potential

applications in food science, nutrition, and pharmaceuticals.

Chemical Structure and Identification
Palatinose™, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic

IUPAC name is 6-O-α-D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon

in the fructose unit confers its reducing properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3434673?utm_src=pdf-interest
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://diabetesjournals.org/care/article/39/3/e38/37177/Effects-of-Palatinose-and-Sucrose-Intake-on
https://www.rosnutrition.com/uk/insight/knowledge-centre/isomaltulose-low-gi-carbohydrate
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://diabetesjournals.org/care/article/39/3/e38/37177/Effects-of-Palatinose-and-Sucrose-Intake-on
https://diabetesjournals.org/care/article/39/3/e38/37177/Effects-of-Palatinose-and-Sucrose-Intake-on
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

Chemical Name
Isomaltulose; 6-O-α-D-

glucopyranosyl-D-fructose
[1]

CAS Number 13718-94-0 [3]

Molecular Formula C₁₂H₂₂O₁₁ [3]

Molecular Weight 342.30 g/mol [3]

Below is a diagram illustrating the chemical structure of Palatinose™ in comparison to

sucrose.

Palatinose (Isomaltulose)

Sucrose

α-1,6-glycosidic bond

α-1,2-glycosidic bond
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Figure 1: Chemical structures of Palatinose™ and sucrose.

Physicochemical Properties
The unique structural arrangement of Palatinose™ results in distinct physicochemical

properties compared to sucrose. These properties are summarized in the table below.

Property
Palatinose™
(Isomaltulose)

Sucrose Reference

Sweetening Power

(relative to sucrose)
~50% 100% [4]

Glycemic Index (GI) 32 65 [2]

Solubility in water (

g/100g solution at

20°C)

29 ~67 [4]

Melting Point (°C) 120 - 128 160 - 185 [4]

Hygroscopicity Very low Moderate [2]

Stability in Acidic

Conditions
High Low [4]

Physiological Properties and Metabolism
Digestion and Absorption
Palatinose™ is fully digested and absorbed in the small intestine.[4] The α-1,6-glycosidic bond

is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border

membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower

rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage

leads to a gradual release of glucose and fructose into the bloodstream.

Glycemic and Insulinemic Response

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3434673?utm_src=pdf-body-img
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://en.wikipedia.org/wiki/Isomaltulose
https://www.rosnutrition.com/uk/insight/knowledge-centre/isomaltulose-low-gi-carbohydrate
https://en.wikipedia.org/wiki/Isomaltulose
https://en.wikipedia.org/wiki/Isomaltulose
https://www.rosnutrition.com/uk/insight/knowledge-centre/isomaltulose-low-gi-carbohydrate
https://en.wikipedia.org/wiki/Isomaltulose
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://en.wikipedia.org/wiki/Isomaltulose
https://en.wikipedia.org/wiki/Isomaltulose
https://www.researchgate.net/publication/343842180_Rapid_HPLC_Method_for_Determination_of_Isomaltulose_in_the_Presence_of_Glucose_Sucrose_and_Maltodextrins_in_Dietary_Supplements
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to its slow digestion and absorption, Palatinose™ elicits a low glycemic and insulinemic

response.[6] Studies have consistently demonstrated a lower and more sustained blood

glucose profile following the consumption of Palatinose™ compared to sucrose.[7] This

property makes it a suitable carbohydrate for individuals seeking to manage blood glucose

levels.

Incretin Hormone Secretion
The slow digestion of Palatinose™ also influences the secretion of incretin hormones. As it

reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-

1 (GLP-1), while the release of glucose-dependent insulinotropic polypeptide (GIP) from the

upper small intestine is reduced compared to sucrose.[8] This differential incretin response

contributes to the improved glycemic control observed with Palatinose™ consumption.

The following diagram illustrates the metabolic pathway of Palatinose™ and its effect on

incretin hormone secretion.
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Figure 2: Metabolic pathway of Palatinose™ and its effect on incretin hormones.

Dental Health
Palatinose™ is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable α-1,6-

glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production

of acids that lead to dental caries.[4]

Experimental Protocols
Determination of Glycemic Index (GI)
Objective: To determine the glycemic index of Palatinose™ in human subjects.
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Methodology: This protocol is based on the internationally recognized methodology for GI

determination.

Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after

obtaining informed consent.

Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.

Test Product Administration: On separate occasions, provide each subject with a test portion

of Palatinose™ containing 50 grams of available carbohydrate, dissolved in water. A

reference food (50 grams of glucose) is also tested on a separate day.

Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45,

60, 90, and 120 minutes after consumption of the test product.

Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated

method, such as the glucose oxidase method.

Data Analysis: Calculate the incremental area under the blood glucose response curve

(iAUC) for both Palatinose™ and the reference food (glucose). The GI is calculated as the

iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

In Vitro Dental Caries Model
Objective: To assess the non-cariogenic potential of Palatinose™ in an in vitro dental caries

model.

Methodology:

Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human

saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium,

such as Streptococcus mutans, and grow a biofilm.

Sugar Exposure: Expose the biofilms to solutions of Palatinose™ and a positive control

(e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control

with no added sugar should also be included.
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pH Measurement: Monitor the pH of the culture medium surrounding the biofilms to assess

acid production.

Demineralization Analysis: After the experimental period, assess the demineralization of the

enamel blocks using techniques such as transverse microradiography or surface

microhardness testing.

Glucan Analysis: Quantify the production of insoluble glucans by the biofilm, as these

contribute to the plaque matrix.

Quantification of Palatinose™ in Food Matrices
Objective: To accurately quantify the concentration of Palatinose™ in a food product.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the

quantification of Palatinose™.

Sample Preparation: Homogenize the food sample and extract the carbohydrates using an

appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats

through precipitation or solid-phase extraction.

Chromatographic System:

Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a

ligand-exchange column.

Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used for

amino-propyl columns.

Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD)

is typically employed.

Standard Curve: Prepare a series of standard solutions of Palatinose™ of known

concentrations and inject them into the HPLC system to generate a standard curve.

Analysis: Inject the prepared sample extract into the HPLC system and record the

chromatogram.
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Quantification: Identify the Palatinose™ peak based on its retention time and quantify its

concentration by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the quantification of Palatinose™ using

HPLC.
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Figure 3: General workflow for HPLC quantification of Palatinose™.
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Conclusion
Palatinose™ (isomaltulose) presents a unique combination of chemical and physiological

properties that distinguish it from sucrose and other carbohydrates. Its stable α-1,6-glycosidic

bond results in slow digestion, a low glycemic response, and non-cariogenicity. These

characteristics, supported by the experimental methodologies outlined in this guide, make

Palatinose™ a valuable ingredient for the development of healthier food products and a

subject of interest for further research in nutrition and metabolic health. This technical guide

provides a foundational understanding for professionals in the fields of research, science, and

drug development to explore and utilize the potential of Palatinose™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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